molecular formula C13H10N2O4 B2902162 4-Nitro-3-(phenylamino)benzoic acid CAS No. 159190-73-5

4-Nitro-3-(phenylamino)benzoic acid

Cat. No.: B2902162
CAS No.: 159190-73-5
M. Wt: 258.233
InChI Key: FVXNMUOKCJIVSY-UHFFFAOYSA-N
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Description

4-Nitro-3-(phenylamino)benzoic acid: is an organic compound with the molecular formula C₁₃H₁₀N₂O₄ It is a derivative of benzoic acid, where the benzene ring is substituted with a nitro group at the 4-position and a phenylamino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Nitro-3-(phenylamino)benzoic acid can be achieved through several methods. One common approach involves the nitration of 3-(phenylamino)benzoic acid. This process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction parameters to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Nitro-3-(phenylamino)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro and phenylamino groups influence the reactivity and orientation of the substituents on the benzene ring.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.

    Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.

Major Products:

    Reduction: 4-Amino-3-(phenylamino)benzoic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Coupling: Biaryl compounds with extended conjugation.

Scientific Research Applications

4-Nitro-3-(phenylamino)benzoic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of probes and sensors for detecting biological molecules.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

    4-Nitrobenzoic acid: Lacks the phenylamino group, making it less versatile in certain synthetic applications.

    3-Nitrobenzoic acid: Has the nitro group at a different position, affecting its reactivity and properties.

    4-Amino-3-(phenylamino)benzoic acid: The reduced form of 4-Nitro-3-(phenylamino)benzoic acid, with different chemical and biological properties.

Uniqueness: this compound is unique due to the presence of both nitro and phenylamino groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-anilino-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4/c16-13(17)9-6-7-12(15(18)19)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVXNMUOKCJIVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=C(C=CC(=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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